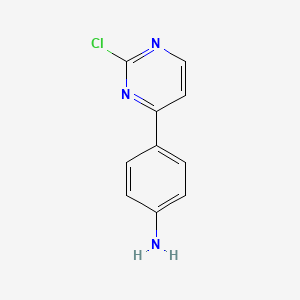

4-(2-Chloropyrimidin-4-yl)aniline

Descripción general

Descripción

“4-(2-Chloropyrimidin-4-yl)aniline” is a chemical compound that has been used in various scientific research . It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA .

Synthesis Analysis

The synthesis of “4-(2-Chloropyrimidin-4-yl)aniline” can be achieved through various methods. One approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . Another method involves the reaction of 2,4-dichloropyrimidine with different aromatic amines .Molecular Structure Analysis

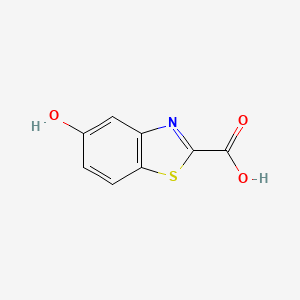

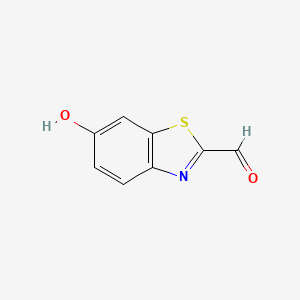

The molecular structure of “4-(2-Chloropyrimidin-4-yl)aniline” consists of a pyrimidine ring attached to an aniline group . The pyrimidine ring contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Pyrimidines, including “4-(2-Chloropyrimidin-4-yl)aniline”, are known to exhibit a range of chemical reactions. They can undergo various transformations, including C-N coupling reactions . These reactions are often catalyzed by palladium and have been used in the synthesis of a wide range of biologically active compounds .Aplicaciones Científicas De Investigación

Cancer Research

The compound has shown potential in cancer research, particularly as a part of compounds that exhibit potent antiproliferative activities against various cancer cell lines. It has been involved in studies related to the overexpression of c-Met, an oncogenic driver in tumorigenesis .

Organic Synthesis

4-(2-Chloropyrimidin-4-yl)aniline is used as an important raw material and intermediate in organic synthesis processes .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as an intermediate for the synthesis of more complex molecules with potential therapeutic applications .

Agrochemicals

The chemical serves a role in the production of agrochemicals, contributing to the development of products that protect crops from pests and diseases .

Dyestuff Fields

It is also utilized in the dyestuff industry, likely as a component in the synthesis of dyes for various applications .

Corrosion Inhibition

Research has indicated that related compounds can act as effective corrosion inhibitors, which suggests potential applications for 4-(2-Chloropyrimidin-4-yl)aniline in protecting metals from corrosion .

Mecanismo De Acción

Target of Action

The primary target of 4-(2-Chloropyrimidin-4-yl)aniline is IκB kinase β (IKKβ) . IKKβ is a crucial enzyme involved in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a significant role in regulating immune response, inflammation, and cell survival .

Mode of Action

By inhibiting IKKβ, the compound can potentially disrupt the NF-κB signaling pathway, thereby affecting the transcription of various genes involved in immune response, inflammation, and cell survival .

Biochemical Pathways

The inhibition of IKKβ by 4-(2-Chloropyrimidin-4-yl)aniline affects the NF-κB signaling pathway . This pathway is crucial for the regulation of immune response, inflammation, and cell survival. By inhibiting IKKβ, the compound can potentially disrupt the activation of NF-κB, thereby affecting the transcription of various genes involved in these processes .

Pharmacokinetics

The compound’s molecular weight of205.64 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .

Result of Action

The inhibition of IKKβ by 4-(2-Chloropyrimidin-4-yl)aniline can potentially lead to the disruption of the NF-κB signaling pathway . This disruption can affect the transcription of various genes involved in immune response, inflammation, and cell survival, potentially leading to anti-inflammatory and anticancer effects .

Safety and Hazards

While specific safety and hazard information for “4-(2-Chloropyrimidin-4-yl)aniline” is not available in the search results, it’s important to handle all chemical substances with care. This includes avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Direcciones Futuras

The future directions in the research of “4-(2-Chloropyrimidin-4-yl)aniline” and similar compounds involve the development of new pyrimidines as anti-inflammatory agents and other therapeutic applications . There is also interest in exploring novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Propiedades

IUPAC Name |

4-(2-chloropyrimidin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-13-6-5-9(14-10)7-1-3-8(12)4-2-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRRNCPSXOTLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloropyrimidin-4-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1406125.png)

![4,6-Dichloro-5-[(methylamino)-methyl]pyrimidin-2-amine](/img/structure/B1406133.png)